molecular formula C10H13ClN2O B1441030 1-(2-Amino-6-chlorophenyl)-3-pyrrolidinol CAS No. 1220037-83-1

1-(2-Amino-6-chlorophenyl)-3-pyrrolidinol

Cat. No. B1441030
CAS RN: 1220037-83-1
M. Wt: 212.67 g/mol
InChI Key: LCLKHRIVEVLKNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines, which “1-(2-Amino-6-chlorophenyl)-3-pyrrolidinol” is a type of, can be achieved through various methods such as reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia or other amines, and reductive amination of aldehydes or ketones .

Scientific Research Applications

Enamine Chemistry and Aryl Isothiocyanate Reactions

  • Enamine derivatives, closely related to the structure of interest, have been utilized in reactions with aryl isothiocyanates to produce compounds with potential pharmacological properties. The study by Tsuge and Inaba (1973) detailed the reaction mechanism and the resulting compounds, which could serve as intermediates for further chemical transformations or as potential drug molecules (Tsuge & Inaba, 1973).

Pyrrole and Pyrrolidine Derivatives in Organic Synthesis

  • Pyrrolidines, including structures similar to "1-(2-Amino-6-chlorophenyl)-3-pyrrolidinol," are crucial in synthesizing biologically active molecules. The literature review by Anderson and Liu (2000) highlights the importance of pyrrole and pyrrolidine derivatives in preparing various pharmacologically relevant compounds. This includes discussions on synthetic strategies and the broad utility of these heterocycles in drug development (Anderson & Liu, 2000).

Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds

  • The synthesis and characterization of new pyrrolo[2,3-b]pyridine scaffolds by Sroor (2019) demonstrate the application of pyrrolidine-based intermediates in developing compounds with potential biological activities. These scaffolds could lead to novel therapeutics or research tools for studying various diseases (Sroor, 2019).

Imidazo[1,2-a]Pyridine Compounds and Their Biological Screening

  • Research by Bhuva et al. (2015) involved the synthesis of imidazo[1,2-a]pyridine derivatives, indicating the broad applicability of compounds derived from or related to "1-(2-Amino-6-chlorophenyl)-3-pyrrolidinol" in generating biologically active molecules. This study underscores the significance of such intermediates in discovering new drugs and understanding their mechanisms of action (Bhuva et al., 2015).

properties

IUPAC Name

1-(2-amino-6-chlorophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-8-2-1-3-9(12)10(8)13-5-4-7(14)6-13/h1-3,7,14H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLKHRIVEVLKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-6-chlorophenyl)-3-pyrrolidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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